molecular formula C21H30O3 B1199451 Trestolone acetate CAS No. 6157-87-5

Trestolone acetate

Cat. No.: B1199451
CAS No.: 6157-87-5
M. Wt: 330.5 g/mol
InChI Key: IVCRCPJOLWECJU-XQVQQVTHSA-N
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Description

Trestolone acetate, also known as 7α-methyl-19-nortestosterone 17β-acetate, is a synthetic anabolic-androgenic steroid. It is a derivative of nandrolone (19-nortestosterone) and is known for its potent anabolic and androgenic properties. Initially developed for medical purposes such as treating muscle wasting, osteoporosis, and hypogonadism, it has gained popularity in the bodybuilding community for its ability to enhance muscle mass and strength .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trestolone acetate involves the chemical modification of nandroloneThe reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions include various oxidized, reduced, and esterified derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Trestolone acetate exerts its effects by binding to androgen receptors in the body. This binding stimulates the androgen receptor, leading to increased protein synthesis and muscle growth. Additionally, it inhibits the release of luteinizing hormone and follicle-stimulating hormone, which reduces testosterone production and spermatogenesis .

Comparison with Similar Compounds

Uniqueness: Trestolone acetate is unique due to its strong binding affinity to androgen receptors, which allows it to produce significant muscle-building effects even at lower doses compared to other anabolic steroids. Additionally, its ability to inhibit luteinizing hormone and follicle-stimulating hormone release makes it a potential candidate for male hormonal contraception .

Properties

IUPAC Name

[(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12-10-14-11-15(23)4-5-16(14)17-8-9-21(3)18(20(12)17)6-7-19(21)24-13(2)22/h11-12,16-20H,4-10H2,1-3H3/t12-,16+,17-,18+,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCRCPJOLWECJU-XQVQQVTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977160
Record name Trestolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6157-87-5
Record name Trestolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6157-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trestolone acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trestolone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13958
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trestolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRESTOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XDF4N1XL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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